molecular formula C21H18F3NO3 B2709791 N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-(naphthalen-2-yloxy)acetamide CAS No. 1351621-93-6

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-(naphthalen-2-yloxy)acetamide

Cat. No.: B2709791
CAS No.: 1351621-93-6
M. Wt: 389.374
InChI Key: JYJAAEUQUYOTIY-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-(naphthalen-2-yloxy)acetamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a naphthalene ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-(naphthalen-2-yloxy)acetamide typically involves multiple steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-(trifluoromethyl)benzaldehyde with an appropriate reagent to form the intermediate 2-(4-(trifluoromethyl)phenyl)ethanol.

    Naphthalen-2-yloxy Acetylation: The intermediate is then reacted with naphthalen-2-yloxyacetyl chloride in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-(naphthalen-2-yloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-(naphthalen-2-yloxy)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Material Science: The compound’s unique structural features make it suitable for the design of novel materials with specific properties, such as fluorescence or conductivity.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-(naphthalen-2-yloxy)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxy-2-(4-methylphenyl)ethyl)-2-(naphthalen-2-yloxy)acetamide
  • N-(2-hydroxy-2-(4-chlorophenyl)ethyl)-2-(naphthalen-2-yloxy)acetamide

Uniqueness

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-(naphthalen-2-yloxy)acetamide is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s bioavailability and efficacy in various applications.

Properties

IUPAC Name

N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-2-naphthalen-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3NO3/c22-21(23,24)17-8-5-15(6-9-17)19(26)12-25-20(27)13-28-18-10-7-14-3-1-2-4-16(14)11-18/h1-11,19,26H,12-13H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYJAAEUQUYOTIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)NCC(C3=CC=C(C=C3)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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